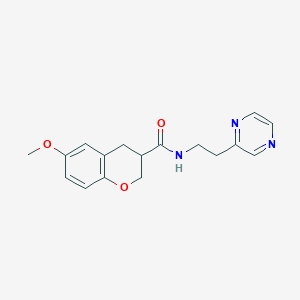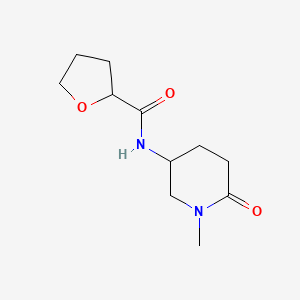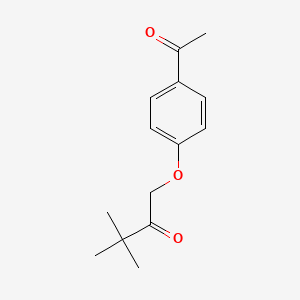![molecular formula C13H18N2O3 B7563836 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563836.png)
1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the diazepan family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating anxiety, sleep, and muscle relaxation. It is believed that this compound enhances the activity of GABA by binding to specific receptors, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone have been studied extensively. It has been shown to have anxiolytic and sedative effects, which are believed to be mediated through the GABA neurotransmitter system. In addition, this compound has been shown to have anticonvulsant and antipsychotic effects. It has also been studied for its potential use in cancer treatment, where it has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone in lab experiments is its ability to selectively target the GABA neurotransmitter system. This allows for more precise and specific studies on the effects of GABA modulation. However, one of the limitations of using this compound is its potential for side effects, such as sedation and dizziness, which may affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone. One direction is the development of more selective and potent compounds that target the GABA neurotransmitter system. Another direction is the study of the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and schizophrenia. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone has been achieved using various methods. One of the most common methods involves the reaction between 2-methylfuran-3-carboxylic acid and 1,4-diazepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with acetic anhydride to yield the final product. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have anxiolytic and sedative effects. It has also been studied for its potential use as an anticonvulsant and antipsychotic agent. In addition, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-[4-(2-methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-12(4-9-18-10)13(17)15-6-3-5-14(7-8-15)11(2)16/h4,9H,3,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRCGDALTZZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2,4-Dimethylbenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563765.png)
![Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B7563766.png)

![2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563793.png)
![3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B7563800.png)


![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide](/img/structure/B7563825.png)

![2-[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(1-cyanopropan-2-yl)-N-methylacetamide](/img/structure/B7563856.png)

